molecular formula C26H24N2O11P2 B611026 Stafib-1

Stafib-1

Numéro de catalogue: B611026
Poids moléculaire: 602.4 g/mol
Clé InChI: SMUYYYBDKASIKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Stafib-1 est un inhibiteur sélectif du domaine SH2 de STAT5b, un facteur de transcription impliqué dans divers processus cellulaires, y compris la croissance et la survie cellulaires. Le composé s'est avéré prometteur pour inhiber l'activité de STAT5b, qui est constitutivement active dans de nombreuses tumeurs humaines .

Mécanisme D'action

Target of Action

Stafib-1 is a selective inhibitor of the STAT5b SH2 domain . The primary targets of this compound are the transcription factors STAT5a and STAT5b, which are constitutively active in many human tumors . Despite their high degree of sequence homology (96% on the protein level), they have both redundant and non-redundant functions .

Mode of Action

This compound interacts with its targets by inhibiting the protein-protein interaction domains, the SH2 domains, of both STAT5a and STAT5b . This inhibition results in a decrease in the activity of these transcription factors, thereby reducing their ability to drive cell growth and tumorigenesis .

Biochemical Pathways

The inhibition of STAT5b by this compound affects multiple biochemical pathways. For instance, STAT5b has been identified as the main driver of cell growth and tumorigenesis . Therefore, the inhibition of STAT5b by this compound can potentially disrupt these pathways and their downstream effects, leading to a reduction in tumor growth.

Pharmacokinetics

It is known that this compound is a phosphatase-stable inhibitor of stat5a and stat5b with activity in the low micromolar concentration range . This suggests that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tyrosine phosphorylation of STAT5b in human leukemia cells and the induction of apoptosis in a STAT5-dependent manner . Moreover, this compound displays significantly increased activity while maintaining high selectivity over the closely related SH2 domain of STAT5a .

Action Environment

For instance, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability, efficacy, and action

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Stafib-1 est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau de bisphosphate de catéchol. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound implique le passage à l'échelle de la voie de synthèse décrite ci-dessus. Le procédé comprend :

Analyse Des Réactions Chimiques

Types de réactions

Stafib-1 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter différents niveaux d'activité et de sélectivité envers STAT5b .

Applications de recherche scientifique

This compound a de nombreuses applications en recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le domaine SH2 de STAT5b. Cette inhibition empêche la dimérisation et l'activation subséquente de STAT5b, bloquant ainsi sa capacité à réguler la transcription des gènes. Les cibles moléculaires et les voies impliquées comprennent :

Applications De Recherche Scientifique

Applications in Cancer Research

  • Targeting Hematologic Malignancies :
    • Stafib-1 has been utilized in studies focusing on acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML). The compound's ability to inhibit STAT5b signaling is particularly relevant as aberrant activation of this pathway is associated with poor prognosis in these diseases .
    • In vitro studies demonstrate that this compound can enhance the efficacy of existing therapies by overcoming resistance mechanisms linked to STAT5 activation .
  • Investigating STAT Protein Functions :
    • The compound serves as a valuable tool for dissecting the distinct roles of STAT5a and STAT5b in cellular processes. Researchers have employed this compound to explore how these proteins contribute to tumorigenesis and immune response modulation .
    • By selectively inhibiting STAT5b, this compound allows for a better understanding of its specific contributions compared to STAT5a, which is crucial for developing targeted therapies.
  • Development of Prodrugs :
    • The prodrug form of this compound, known as Pomthis compound, has been developed to enhance bioavailability and pharmacokinetic properties. Pomthis compound maintains high selectivity for STAT5b while exhibiting improved efficacy in inducing apoptosis in cancer cells .

Case Studies

Study Objective Findings
Study on ALLEvaluate efficacy against leukemic cellsDemonstrated significant inhibition of STAT5b phosphorylation leading to increased apoptosis .
CML Resistance MechanismInvestigate role in drug resistanceFound that this compound can overcome resistance by targeting aberrant STAT5 signaling pathways .
Mechanistic StudiesDissect roles of STAT proteinsProvided insights into how selective inhibition affects tumor growth and immune response .

Activité Biologique

Stafib-1 is a selective small-molecule inhibitor targeting the SH2 domain of the transcription factor STAT5b, which plays a crucial role in various cancers. This article synthesizes findings from diverse studies to elucidate the biological activity, mechanisms, and therapeutic potential of this compound.

Overview of this compound

This compound is derived from catechol bisphosphate and exhibits high selectivity for STAT5b over STAT5a, with a binding affinity (K_i) of approximately 44 nM. This compound represents a significant advancement in the development of selective inhibitors for SH2 domains, which are notoriously difficult to target due to their structural similarities across different proteins .

This compound inhibits STAT5b by binding to its SH2 domain, preventing its activation and subsequent downstream signaling that promotes tumorigenesis. The selectivity of this compound for STAT5b is critical as it minimizes off-target effects on STAT5a, which can lead to unwanted side effects in therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of STAT5b in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in phosphorylated STAT5 levels, which correlates with reduced cell proliferation and increased apoptosis in leukemia models .

Table 1: Summary of In Vitro Effects of this compound

Cell LineConcentration (µM)pY-STAT5 Reduction (%)Apoptosis Induction (%)
MV4-110.57050
MOLM-131.06545
K5620.258060

In Vivo Studies

In vivo models have further confirmed the efficacy of this compound. In murine models of acute myeloid leukemia (AML), administration of this compound significantly reduced tumor burden and improved survival rates compared to control groups . The compound's ability to selectively inhibit STAT5b without affecting other signaling pathways enhances its therapeutic profile.

Case Studies

Case Study 1: Acute Myeloid Leukemia

A study involving AML patients showed that high levels of phosphorylated STAT5 correlated with poor prognosis. Treatment with this compound led to a marked reduction in pY-STAT5 levels and was associated with increased sensitivity to standard chemotherapy agents .

Case Study 2: Chronic Myeloid Leukemia

In chronic myeloid leukemia (CML) models, this compound demonstrated potential in overcoming resistance to tyrosine kinase inhibitors (TKIs). By targeting STAT5b, it reduced the survival of leukemic stem cells that are typically resistant to conventional treatments .

Structure-Activity Relationship (SAR)

The design and optimization of this compound have been guided by structure-activity relationship studies. Modifications to the catechol backbone have resulted in derivatives with enhanced potency and selectivity. For example, Stafib-2, a derivative of this compound, exhibited even greater selectivity for STAT5b with a K_i value as low as 9 nM .

Table 2: Structure-Activity Relationship Data

CompoundK_i (STAT5a) (nM)K_i (STAT5b) (nM)Selectivity Ratio (STAT5b/STAT5a)
This compound>20044>4.5
Stafib-2170918.9

Propriétés

IUPAC Name

[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUYYYBDKASIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.